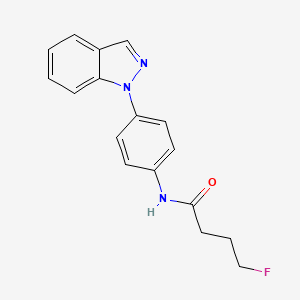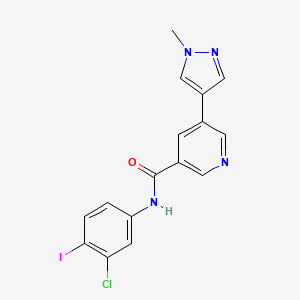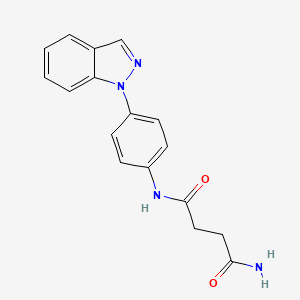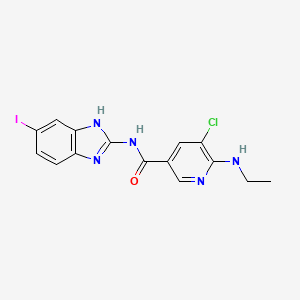![molecular formula C16H26N4O3 B7434304 3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)
3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid, also known as TTPA, is a synthetic compound that has been widely used in scientific research. It is a derivative of vitamin E and has been found to exhibit potent antioxidant properties.
科学的研究の応用
3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant properties, which makes it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has also been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases such as arthritis and asthma.
作用機序
3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cells. This compound has been found to protect cells from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death in various cell types. This compound has also been found to improve mitochondrial function, which is essential for the proper functioning of cells. Additionally, this compound has been found to enhance insulin sensitivity, which makes it useful in the treatment of diabetes.
実験室実験の利点と制限
3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antioxidants. However, this compound has some limitations as well. It is not very water-soluble, which makes it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which limits its therapeutic potential.
将来の方向性
There are several future directions for the research on 3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid. One direction is to improve its water solubility and bioavailability, which would enhance its therapeutic potential. Another direction is to explore its potential as a chemopreventive agent for cancer. This compound has also been found to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the antioxidant and anti-inflammatory properties of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent antioxidant and anti-inflammatory properties and has been found to have several biochemical and physiological effects. While this compound has some limitations, it has several advantages for lab experiments. There are several future directions for the research on this compound, which makes it a promising candidate for the treatment of various diseases.
合成法
The synthesis of 3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid involves the reaction of vitamin E with 2,5,6-trimethylpyrimidin-4-amine and 6-aminohexanoic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography.
特性
IUPAC Name |
3-[6-[(2,5,6-trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-11-12(2)19-13(3)20-16(11)18-9-6-4-5-7-14(21)17-10-8-15(22)23/h4-10H2,1-3H3,(H,17,21)(H,22,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIHORLDOJNRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCCCCC(=O)NCCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)


![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)

![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)

![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)
![3-[6-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434327.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)